molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8

2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B2987360
CAS No.: 475638-35-8
M. Wt: 274.32
InChI Key: XDUNCLSLEFOXHI-UHFFFAOYSA-N
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Description

2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic heterocyclic compound. As a derivative of quinazolinone, this compound features a bicyclic structure incorporating both a benzene ring and a seven-membered azepine ring fused to a quinazolinone core. Such complex molecular frameworks often attract attention in medicinal chemistry for their potential biological activities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be approached via several routes. One effective method involves the reaction of a suitable quinazolinone precursor with appropriate azepine-forming reagents under acidic or basic conditions. A typical synthetic pathway may include steps such as cyclization, substitution, and reduction reactions.

Industrial production methods: Scale-up production of this compound in an industrial setting would demand optimized reaction conditions to ensure high yield and purity. This might involve utilizing robust catalysts, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound is known to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinazolinone derivatives with different substituents.

  • Reduction: Could potentially be reduced to obtain hydrogenated analogs.

  • Substitution: Halogen, nitro, or alkyl groups can be introduced into the aromatic ring or the azepine moiety.

Common reagents and conditions: Reactions involving this compound may utilize reagents such as sodium borohydride for reductions, and bromine or chlorine for substitution reactions. Catalysts like palladium or platinum could be employed for hydrogenation processes.

Major products formed: Reaction products will vary based on the reaction type but might include diverse quinazolinone derivatives, azepine-modified compounds, or more complex heterocyclic structures.

Scientific Research Applications

The compound has wide-ranging applications in scientific research:

  • Chemistry: Useful as a precursor or intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: A promising candidate for drug discovery and development due to its diverse biological activities.

  • Industry: Could be utilized in the synthesis of complex molecules for material science applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact mechanism may depend on the context of its application, whether as an antimicrobial agent binding to bacterial enzymes or as an anticancer agent interfering with cell signaling pathways.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its distinct azepine ring. Similar compounds include:

  • 4(3H)-quinazolinone

  • 2-methylquinazolin-4(3H)-one

  • 6,7-dimethoxyquinazolin-4(3H)-one

These analogs may exhibit different physical and chemical properties, which could impact their biological activities and suitability for various applications. This distinction highlights the unique role of our target compound in scientific research and potential therapeutic uses.

Properties

IUPAC Name

2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUNCLSLEFOXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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